![molecular formula C24H25ClN6 B2580514 1-[(4-chlorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine CAS No. 612524-23-9](/img/structure/B2580514.png)

1-[(4-chlorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

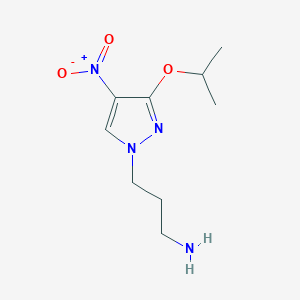

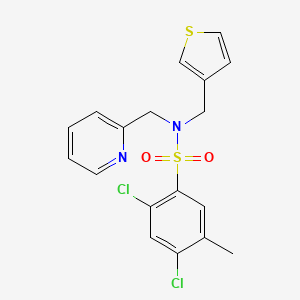

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring. It also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings with alternating single and double bonds .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Applications De Recherche Scientifique

Arylpiperazine Derivatives: Metabolism and Neurotransmitter Effects

Arylpiperazine derivatives have been clinically applied in treatments for depression, psychosis, or anxiety. These compounds, including notable examples like buspirone, nefazodone, and aripiprazole, undergo extensive metabolism involving N-dealkylation to 1-aryl-piperazines. These metabolites are associated with a variety of serotonin receptor-related effects, indicating their potential application in neuroscience and pharmacology research to understand and treat mental health disorders (Caccia, 2007).

DNA Binding and Anticancer Applications

Hoechst 33258 and its analogues, which include N-methyl piperazine derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are used extensively as fluorescent DNA stains in cell biology, which underlines their importance in research related to DNA analysis, cancer research, and the development of radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Pyrazolo[1,5-a]pyrimidine: Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyrimidine scaffold is highlighted for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. This demonstrates the versatility of pyrazolo[3,4-d]pyrimidine derivatives in drug discovery, suggesting potential research applications in developing new therapeutics for various diseases (Cherukupalli et al., 2017).

Optoelectronic Materials Development

Quinazoline and pyrimidine derivatives have been explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This underlines the potential of related pyrazolo[3,4-d]pyrimidine compounds in the development of novel optoelectronic materials (Lipunova et al., 2018).

Mécanisme D'action

Target of Action

It is known that piperazine derivatives, which this compound is a part of, are often used in the treatment of various diseases such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

It is known that piperazine derivatives often have higher affinity to h1 receptors than histamine, which is why they are often used in the treatment of allergies .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways depending on their specific structure and the disease state they are used to treat .

Pharmacokinetics

It is known that piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

It is known that piperazine derivatives can have a variety of effects depending on their specific structure and the disease state they are used to treat .

Action Environment

It is known that environmental factors can influence the action of many pharmaceutical compounds, and this is likely to be the case for this compound as well .

Propriétés

IUPAC Name |

4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6/c1-18-2-4-20(5-3-18)16-31-24-22(14-28-31)23(26-17-27-24)30-12-10-29(11-13-30)15-19-6-8-21(25)9-7-19/h2-9,14,17H,10-13,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNRYKWFRXKNKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride](/img/structure/B2580431.png)

![1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-1,2,4-triazole](/img/structure/B2580436.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide](/img/structure/B2580441.png)

![5-Chloro-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2580442.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide](/img/structure/B2580449.png)

![N-[1-(4-fluorophenyl)ethyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2580451.png)